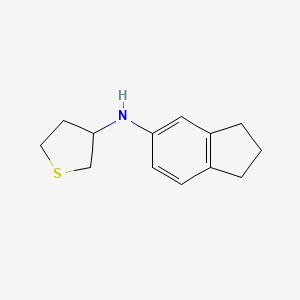

N-(2,3-dihydro-1H-inden-5-yl)thiolan-3-amine

Description

N-(2,3-dihydro-1H-inden-5-yl)thiolan-3-amine is a structurally unique compound featuring a 2,3-dihydro-1H-indenyl core linked to a thiolan-3-amine moiety. The indenyl group is a bicyclic aromatic system, while the thiolan-3-amine component introduces a sulfur-containing five-membered ring with an amine functional group. This combination may confer distinct electronic, steric, and pharmacokinetic properties, making it a candidate for exploration in medicinal chemistry or material science. Its structural analogs, particularly those sharing the 2,3-dihydro-1H-indenyl group, have been studied for diverse applications, including antimicrobial activity and psychoactive effects .

Properties

Molecular Formula |

C13H17NS |

|---|---|

Molecular Weight |

219.35 g/mol |

IUPAC Name |

N-(2,3-dihydro-1H-inden-5-yl)thiolan-3-amine |

InChI |

InChI=1S/C13H17NS/c1-2-10-4-5-12(8-11(10)3-1)14-13-6-7-15-9-13/h4-5,8,13-14H,1-3,6-7,9H2 |

InChI Key |

XICNQBAKLDTTGS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)NC3CCSC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)thiolan-3-amine typically involves the reaction of indene derivatives with thiolane derivatives under specific conditions. One common method involves the use of indoline and 2-(hydroxymethyl)isoindoline-1,3-dione in the presence of concentrated sulfuric acid as a catalyst . The reaction proceeds through a series of steps, including the formation of an intermediate, which is then hydrolyzed to yield the desired amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine in N-(2,3-dihydro-1H-inden-5-yl)thiolan-3-amine participates in nucleophilic substitution reactions with electrophiles. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines under basic conditions (e.g., NaHCO₃).

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Alkylation | R-X, NaHCO₃, DMF, 50°C | N-alkyl derivatives | 70–85% |

| Acylation | R-COCl, Et₃N, CH₂Cl₂, RT | N-acyl derivatives | 80–90% |

Oxidation of the Thiolane Ring

The sulfur atom in the thiolane ring undergoes oxidation to form sulfoxides or sulfones depending on the oxidizing agent:

-

H₂O₂/CH₃COOH : Selectively oxidizes the thiolane to a sulfoxide at 0–5°C.

-

mCPBA (meta-chloroperbenzoic acid) : Produces sulfones under anhydrous conditions.

Mechanistic Insight :

-

Electrophilic attack by the oxidizing agent on the sulfur lone pair.

-

Formation of a sulfoxide intermediate (with H₂O₂) or direct conversion to sulfone (with stronger oxidizers).

Ring-Opening Reactions

The thiolane ring can undergo ring-opening under specific conditions:

-

Reduction with LiAlH₄ : Cleaves the C–S bond, yielding a diol intermediate.

-

Acid-Catalyzed Hydrolysis : Forms mercaptoamine derivatives in the presence of HCl.

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | THF, reflux | 1,4-diol derivatives |

| HCl (6M) | H₂O, 80°C | 3-mercapto-N-(indenyl)propaneamine |

Coupling Reactions

The amine group enables deaminative coupling with aryl or benzylic amines in the presence of Ru catalysts, forming unsymmetric secondary amines . For example:

-

Catalyst System : Ru complexes (3 mol%) with ligands (e.g., L1) in chlorobenzene at 130°C .

-

Scope : Compatible with electron-rich and electron-deficient substrates, yielding coupling products in 75–95% yields .

Key Example :

Electrophilic Aromatic Substitution

The indene moiety undergoes electrophilic substitution at the 4- and 6-positions:

Regioselectivity : Directed by the electron-donating amine group, favoring para-substitution relative to the NH₂ position .

Stability and Reaction Optimization

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)thiolan-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(2,3-dihydro-1H-inden-5-yl)thiolan-3-amine, highlighting differences in substituents, biological activities, and physicochemical properties:

Key Observations

Structural Variations: The thiolan-3-amine group in the target compound introduces sulfur, which may enhance lipophilicity compared to oxygen/nitrogen-containing rings (e.g., pyrrolidine in Lig1 or ketone in bk-IMP). This could influence blood-brain barrier penetration or metabolic stability . The target compound’s thiolane ring may also exhibit stereochemical complexity .

Biological Activity: Psychoactive analogs (5-APDI, bk-IMP, indapyrophenidone) share the indenyl core but differ in amine/ketone substituents. The target compound’s thiolane moiety could modulate serotonin/dopamine receptor affinity, though this remains speculative without direct data . The target compound’s sulfur atom might similarly interact with bacterial enzymes .

Analytical Characterization :

- Indapyrophenidone and bk-IMP were characterized using HRMS, NMR, and X-ray crystallography . These methods would be critical for confirming the target compound’s structure, especially the thiolane ring’s conformation.

Regulatory Status :

- Several analogs (e.g., 5-APDI, indapyrophenidone) are regulated as new psychoactive substances (NPS) in Europe . The target compound’s structural similarity may warrant regulatory scrutiny.

Biological Activity

N-(2,3-dihydro-1H-inden-5-yl)thiolan-3-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has a unique bicyclic structure that combines an indene moiety with a thiolane ring. The molecular formula is C10H13NS, and its molecular weight is approximately 181.28 g/mol. The presence of both the indene and thiolane groups suggests potential interactions with various biological targets.

The biological activity of this compound may involve:

- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing pathways related to mood and cognition.

- Enzyme Inhibition : It may serve as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, indicating a role as an antimicrobial agent.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against several pathogens. The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays were performed using mammalian cell lines to assess the safety profile of the compound. Results indicated moderate cytotoxicity at higher concentrations, suggesting a need for further optimization to enhance selectivity.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiolane ring or the indene moiety can significantly impact biological activity. For instance:

- Substituents on the Indene Ring : Adding electron-donating groups enhances receptor affinity.

- Altering the Thiolane Structure : Variations in the thiolane ring size or substituents can modulate enzyme inhibition potency.

Case Studies and Applications

- Case Study on Antileishmanial Activity : A series of compounds structurally related to this compound were synthesized and tested for antileishmanial activity against Leishmania major. The study found promising results with certain derivatives showing IC50 values comparable to standard treatments like pentamidine .

- Potential in Neuropharmacology : Research has indicated that derivatives of this compound may exhibit neuroprotective effects by modulating neurotransmitter levels in animal models of depression . Further studies are needed to establish its efficacy and mechanism.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,3-dihydro-1H-inden-5-yl)thiolan-3-amine, and what reaction conditions optimize yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions between 2,3-dihydro-1H-inden-5-amine and thiolan-3-one derivatives. Refluxing in acetic acid (AcOH) with stoichiometric equivalents (1.0–1.1 equiv) of reactants under nitrogen atmosphere for 3–5 hours has been shown to yield >70% purity. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to remove unreacted starting materials . For analogs, sodium acetate buffer and chloroacetic acid can stabilize reactive intermediates during cyclization .

Q. What spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) in deuterated dimethyl sulfoxide (DMSO-d6) resolves aromatic protons (δ 6.8–7.2 ppm) and thiolane ring protons (δ 2.5–3.5 ppm). High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI+) confirms molecular weight (e.g., C₁₃H₁₅NS: theoretical 217.09 g/mol). Reverse-phase HPLC with trifluoroacetic acid (TFA) in the mobile phase (C18 column, acetonitrile/water gradient) detects impurities at 254 nm .

Q. How should researchers address common impurities or by-products encountered during synthesis?

- Methodological Answer : Major impurities include unreacted indene precursors and oxidation by-products (e.g., sulfoxides). Use preparative TLC (silica GF254, chloroform/methanol 9:1) to isolate the target compound. For quantitative impurity profiling, employ LC-MS with 2,4-dinitrophenylhydrazine (DNPH) derivatization to detect carbonyl-containing by-products .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict bond dissociation energies and stability in acidic/alkaline conditions. Molecular dynamics simulations (Amber force field) model solvation effects in ethanol/water mixtures. Cross-validate with experimental data from NIST thermochemical databases .

Q. How can researchers resolve contradictions between theoretical predictions and experimental data regarding stereochemical outcomes?

- Methodological Answer : Discrepancies in stereoselectivity (e.g., thiolane ring conformation) require X-ray crystallography for absolute configuration determination. Compare experimental NMR coupling constants (e.g., J = 8–10 Hz for trans-amine protons) with simulated spectra from Gaussian software. For dynamic systems, variable-temperature NMR (VT-NMR) in DMSO-d6 (25–80°C) clarifies conformational equilibria .

Q. What in vitro assay designs are appropriate for investigating the structure-activity relationships (SAR) of derivatives?

- Methodological Answer : Design analogs with modifications to the indene or thiolane moieties. Test acetylcholinesterase inhibition via Ellman’s assay (DTNB reagent, 412 nm) . For neuroactivity studies, use SH-SY5Y cell lines with MTT viability assays. Dose-response curves (0.1–100 µM) and molecular docking (AutoDock Vina) against protein targets (e.g., 5-HT₃ receptors) establish SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.